Vildagliptin - 274901-16-5

Vildagliptin

Catalog Number: EVT-286052
CAS Number: 274901-16-5
Molecular Formula: C17H25N3O2
Molecular Weight: 303.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Vildagliptin, also known as Galvus, is a synthetic organic compound used extensively in scientific research for its anti-hyperglycemic properties. [] It belongs to the class of dipeptidyl peptidase-4 (DPP-4) inhibitors. [] Vildagliptin plays a significant role in diabetes research, particularly in exploring the mechanisms of glucose homeostasis and the development of novel therapeutic strategies for type 2 diabetes mellitus (T2DM). [, ]

(2S)-{[(3-Hydroxyadamantan-1yl)amino]acetyl}pyrrolidine-2-carbonitrile

Compound Description: This compound is actually Vildagliptin itself, referred to by its full chemical name in one of the provided papers. []

Sitagliptin

Compound Description: Sitagliptin is another oral anti-hyperglycemic agent belonging to the dipeptidyl peptidase-4 (DPP-4) inhibitor class of drugs, just like Vildagliptin. [, , ]

Relevance: Sitagliptin shares a similar mechanism of action with Vildagliptin by inhibiting DPP-4. It is often used as a comparator drug in studies evaluating the efficacy and safety of Vildagliptin. [, ]

[(3-Hydroxytricyclo-[3.3.1.13,7]decan-1-yl)amino]acetic acid

Compound Description: This compound is a degradation product of Vildagliptin, identified during forced degradation studies under acidic and basic conditions. []

1-{[(3-Hydroxytricyclo[3.3.1.13,7]decan-1-yl)amino]acetyl}-pyrrolidine-2-carboxylic acid

Compound Description: This is another degradation product of Vildagliptin identified in the same forced degradation study as the previous compound, formed under both acidic and basic conditions. []

O-methyl ester of 1-{[(3-Hydroxytricyclo[3.3.1.13,7]decan-1-yl)amino]acetyl}pyrrolidine-2-carboxylic acid

Compound Description: This compound is the O-methyl ester derivative of the previously mentioned Vildagliptin degradation product. It is also formed under acidic and basic conditions. []

1-{[(3-Hydroxytricyclo[3.3.1.13,7]-decan-1-yl)amino]acetyl}pyrrolidine-2-carboxamide

Compound Description: This is another significant degradation product of Vildagliptin observed in forced degradation studies. Unlike the others, it forms under acidic, basic, and oxidative conditions. []

Rosiglitazone

Compound Description: Rosiglitazone belongs to the thiazolidinedione class of antidiabetic drugs. [, ] It improves glycemic control by increasing insulin sensitivity in muscle and adipose tissue.

Relevance: Rosiglitazone is often used as a comparator drug in clinical trials to assess the efficacy and safety of Vildagliptin. Unlike Vildagliptin, Rosiglitazone is associated with weight gain and edema. []

Pioglitazone

Compound Description: Similar to Rosiglitazone, Pioglitazone belongs to the thiazolidinedione class of antidiabetic drugs and acts as an insulin sensitizer. []

Relevance: Pioglitazone serves as another comparator drug in studies evaluating Vildagliptin. Like Rosiglitazone, Pioglitazone can cause weight gain but has a lower risk of edema. []

Glimepiride

Compound Description: Glimepiride is a sulfonylurea class of antidiabetic drug that stimulates insulin secretion from pancreatic β-cells. [, ]

Relevance: Glimepiride is used as a comparator drug in studies assessing the efficacy and safety of Vildagliptin. In contrast to Vildagliptin, it carries a higher risk of hypoglycemia and is associated with weight gain. [, ]

Metformin

Compound Description: Metformin is a biguanide class of antidiabetic drug that improves insulin sensitivity and reduces hepatic glucose production. [, , , , , , , , , ] It is a first-line treatment option for type 2 diabetes.

Relevance: Metformin is frequently used in combination with Vildagliptin to achieve better glycemic control. Studies have shown that Vildagliptin enhances the effects of Metformin by increasing plasma levels of intact glucagon-like peptide-1 (GLP-1). [, , , , , , , , , ]

Acarbose

Compound Description: Acarbose belongs to the alpha-glucosidase inhibitor class of drugs. It delays glucose absorption by inhibiting enzymes responsible for carbohydrate digestion in the small intestine. []

Relevance: Acarbose serves as a comparator drug in clinical trials to evaluate the efficacy and safety of Vildagliptin. Unlike Vildagliptin, Acarbose is associated with gastrointestinal side effects. []

Liraglutide

Compound Description: Liraglutide is a glucagon-like peptide-1 (GLP-1) receptor agonist. [] It mimics the actions of GLP-1, enhancing glucose-dependent insulin secretion, suppressing glucagon secretion, and slowing gastric emptying.

Relevance: Liraglutide serves as a comparator drug in studies evaluating the efficacy and safety of Vildagliptin. Unlike Vildagliptin, Liraglutide is administered by injection. []

Saxagliptin

Compound Description: Saxagliptin is another dipeptidyl peptidase-4 (DPP-4) inhibitor, similar to Vildagliptin and Sitagliptin, used in the treatment of type 2 diabetes. []

Relevance: Saxagliptin acts as a comparator drug in clinical trials evaluating the efficacy and safety of Vildagliptin. []

Source and Classification

Vildagliptin is synthesized from L-prolinamide and 3-amino-1-adamantanol, among other precursors. It belongs to the class of drugs known as DPP-4 inhibitors, which are designed to enhance the body's own ability to lower blood sugar levels after meals. This classification places it among other antidiabetic medications that target incretin pathways, making it a vital component in the treatment regimen for individuals with type 2 diabetes.

Synthesis Analysis

The synthesis of Vildagliptin can be achieved through several methods, with various patents outlining different synthetic routes. A notable method involves the following steps:

  1. Salification: L-prolinamide is reacted with haloacetic acid to form a salt.
  2. Condensation: This salt undergoes condensation with a condensing agent and is then reacted with 3-amino-1-adamantanol.
  3. Purification: The crude product is purified through recrystallization to yield Vildagliptin with high chemical and optical purity (greater than 99.5%) .

Another approach utilizes palladium-catalyzed dehydration of primary amides to synthesize nitrile intermediates, which are subsequently transformed into Vildagliptin . The efficiency of these methods varies, but they all aim to minimize impurities and maximize yield.

Molecular Structure Analysis

Vildagliptin has the molecular formula C17H24N2O1C_{17}H_{24}N_2O_1 and a molecular weight of approximately 288.39 g/mol. Its structure features:

  • A pyrrolidine ring.
  • A nitrile functional group.
  • An adamantane moiety.

The stereochemistry at the proline derivative contributes to its biological activity, with specific configurations being crucial for its interaction with the DPP-4 enzyme .

Structural Representation

The structural formula can be represented as follows:

Vildagliptin C17H24N2O\text{Vildagliptin }\text{C}_{17}\text{H}_{24}\text{N}_2\text{O}
Chemical Reactions Analysis

Vildagliptin participates in several chemical reactions during its synthesis:

  1. Nucleophilic Substitution: The reaction between L-prolinamide and haloacetic acid involves nucleophilic substitution, where the nitrogen atom attacks the electrophilic carbon of the haloacetate.
  2. Condensation Reactions: The formation of Vildagliptin from its intermediates involves condensation reactions where amine functionalities react with carbonyl compounds.
  3. Dehydration Reactions: In some synthetic routes, dehydration processes convert primary amides into nitriles, facilitating further transformations into Vildagliptin .

These reactions are carefully controlled to optimize yield and minimize by-products.

Mechanism of Action

Vildagliptin's primary mechanism involves inhibition of the DPP-4 enzyme, which degrades incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). By inhibiting this enzyme:

  • Incretin Levels Increase: Elevated levels of GLP-1 enhance insulin secretion from pancreatic beta cells in response to meals.
  • Glucagon Secretion Decreases: Reduced glucagon levels lead to decreased hepatic glucose production.

This dual action results in improved glycemic control in patients with type 2 diabetes .

Physical and Chemical Properties Analysis

Vildagliptin exhibits several important physical and chemical properties:

  • Solubility: It is soluble in water and organic solvents like methanol and ethanol.
  • Stability: The compound is stable under normal conditions but should be protected from light and moisture.
  • Melting Point: The melting point ranges between 100°C to 105°C.

These properties are crucial for its formulation as a pharmaceutical product .

Applications

Vildagliptin is primarily used for:

  • Diabetes Management: It is effective in controlling blood sugar levels in patients with type 2 diabetes.
  • Combination Therapy: Often used in combination with other antidiabetic medications such as metformin or sulfonylureas to enhance glycemic control.
  • Research Applications: Studies have explored its conjugation with nanoparticles for improved drug delivery systems aimed at enhancing stability and reducing side effects .
Molecular Mechanisms of Vildagliptin in Glucose Homeostasis Regulation

DPP-4 Inhibition Dynamics and Incretin Hormone Stabilization

Vildagliptin functions as a potent, selective, and reversible inhibitor of dipeptidyl peptidase-4 (DPP-4), the primary enzyme responsible for the rapid degradation of incretin hormones glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP) [1] [5] [10]. By binding competitively to DPP-4’s active site, vildagliptin forms a covalent complex that extends the half-life of active GLP-1 and GIP. This inhibition elevates circulating concentrations of intact (active) GLP-1 by approximately 2.5-fold and GIP by 1.8-fold during the postprandial period [1] [5]. Unlike exogenous GLP-1 receptor agonists, vildagliptin preserves the physiological glucose-dependency of incretin action, meaning its insulinotropic effects diminish as plasma glucose approaches euglycemia. This mechanistic nuance minimizes hypoglycemia risk [5] [10].

Table 1: Key Pharmacodynamic Effects of Vildagliptin on Incretin Hormones

ParameterChange with Vildagliptin vs. PlaceboSignificance (P-value)Reference
Plasma Active GLP-1 AUC↑ 2.5-fold<0.001 [1]
Plasma Active GIP AUC↑ 1.8-fold<0.01 [5]
DPP-4 Enzyme Activity↓ ~68% (Persistent over 24h)<0.001 [1]
Postprandial Glucagon AUC↓ 15-20%0.03 [2]

Crucially, this stabilization corrects the "incretin defect" characteristic of type 2 diabetes mellitus (T2DM), where the insulinotropic response to GIP is blunted, but GLP-1 activity remains largely functional. Enhanced GLP-1 activity directly suppresses inappropriate alpha-cell glucagon secretion in hyperglycemia while paradoxically preserving the glucagon counter-regulatory response during insulin-induced hypoglycemia—a critical safety feature in insulin-treated patients [4].

Intracellular Signaling Pathways Modulated by Vildagliptin in Pancreatic α/β-Cells

Vildagliptin’s incretin-mediated effects translate into profound modulations of pancreatic islet cell function via specific intracellular signaling cascades:

  • Beta-Cell Insulin Secretion & Survival: Augmented GLP-1 signaling activates beta-cell GLP-1 receptors (GLP-1R), coupling to Gαs proteins. This stimulates adenylate cyclase, increasing cyclic AMP (cAMP) production and activating Protein Kinase A (PKA) and the exchange protein activated by cAMP (Epac2) [1] [7]. PKA phosphorylates voltage-dependent K⁺ (Kv) and Ca²⁺ channels, promoting membrane depolarization and glucose-dependent insulin exocytosis. Epac2 enhances cytosolic Ca²⁺ oscillations and mobilizes secretory granules. Beyond acute secretion, chronic vildagliptin exposure significantly reduces beta-cell endoplasmic reticulum (ER) stress markers in vivo (e.g., Tribbles homolog 3 (TRIB3), Activating Transcription Factor 4 (ATF-4), and C/EBP Homologous Protein (CHOP)) [7]. This is evidenced by decreased caspase-3 activity (↓44%, P<0.01) and fewer TUNEL-positive apoptotic beta-cells (↓33%, P<0.01) in diabetic models, promoting beta-cell survival and functional mass [7].

  • Alpha-Cell Glucagon Regulation: Vildagliptin normalizes the pathological loss of glucose sensing in alpha cells. Elevated GLP-1 levels activate intra-islet somatostatin release from delta cells, which suppresses alpha-cell glucagon secretion via somatostatin receptor subtype 2 (SSTR2)-mediated Gi signaling. Concurrently, direct GLP-1R activation on alpha cells (though less abundant) may also contribute via PKA-dependent pathways [1] [4]. Crucially, vildagliptin preserves glucagon counter-regulation during hypoglycemia. During clamp-induced hypoglycemia, glucagon responses remained intact with vildagliptin (6.05 ± 1.20 pmol/L) versus placebo (6.94 ± 1.09 pmol/L, NS), demonstrating its glucose-dependent safety [4]. This translates to improved beta-cell function quantified as increased Disposition Index (insulin secretion relative to insulin sensitivity), which rose by 46% with vildagliptin (381 ± 48 vs. 261 ± 35 10⁻¹⁴ dl·kg⁻¹·min⁻²·pmol⁻¹·l⁻¹, P=0.006) [2].

Table 2: Vildagliptin's Effects on Pancreatic Islet Cell Function Indices

Functional IndexChange with VildagliptinSignificance (P-value)Reference
Beta-Cell Responsivity (Φ)↑ 23% (35.7 ± 5.2 vs 28.9 ± 5.2)0.03 [2]
Total Disposition Index↑ 46% (381 ± 48 vs 261 ± 35 units)0.006 [2]
Caspase-3 Activity (Islets)↓ 44% (1.48 ± 0.11 vs 2.67 ± 0.13)<0.01 [7]
TUNEL⁺ Beta-Cells↓ 33% (0.37 ± 0.03 vs 0.55 ± 0.03)<0.01 [7]
Glucagon Response (Hypoglycemia)Preserved (6.05 ± 1.20 vs 6.94 ± 1.09 pmol/L)NS [4]

Non-Glycemic Effects on Lipid Metabolism and Adipose Tissue Modulation

Beyond glycemia, vildagliptin exerts beneficial effects on lipid metabolism and adipose tissue physiology, partly mediated by incretins and partly via novel pathways involving gut microbiota modulation:

  • Postprandial Lipemia Reduction: Vildagliptin significantly lowers postprandial hypertriglyceridemia. This effect stems primarily from suppressed glucagon secretion, which reduces hepatic very-low-density lipoprotein (VLDL) production and secretion. Enhanced GLP-1 activity may also contribute by delaying intestinal chylomicron formation (though vildagliptin does not significantly delay gastric emptying, distinguishing it from GLP-1 receptor agonists) [1] [6]. Clinical studies confirm reduced meal-related triglyceride excursions.

  • Gut Microbiota Modulation & Intestinal Homeostasis: Orally administered vildagliptin significantly impacts the gut ecosystem. In murine models of diet-induced obesity, vildagliptin:

  • Reduced fecal and caecal DPP-4-like enzymatic activity by ~40-50% (P<0.05), suggesting inhibition of bacterial-derived DPP-4-like enzymes [6].
  • Altered microbiota composition: decreased pro-inflammatory Oscillibacter spp. (confirmed via direct in vitro inhibition of O. valericigenes DPP-4-like activity) and increased beneficial Lactobacillus spp. [6].
  • Increased caecal concentrations of the short-chain fatty acid (SCFA) propionate (↑30%, P<0.05), known for its insulin-sensitizing and anti-inflammatory properties [6].
  • Reduced circulating ligands for Toll-like receptors 2 and 4 (TLR-2/4), indicating diminished gut-derived inflammation [6].
  • Protected against Western diet-induced crypt atrophy and restored ileal expression of antimicrobial peptides (e.g., defensins), crucial for gut barrier integrity [6]. These changes were associated with reduced hepatic expression of immune cell markers (CD3γ, CD11c) and pro-inflammatory cytokines, suggesting attenuated gut-liver axis inflammation [6].
  • Vascular Function and Arterial Stiffness: Improved glucose variability (GV) with vildagliptin correlates with enhanced vascular function. In treatment-naive T2DM patients, 6 months of vildagliptin therapy marginally decreased the cardio-ankle vascular index (CAVI—a blood pressure-independent measure of arterial stiffness) from 8.9 to 8.4 (P=0.087) [9]. Crucially, participants exhibiting greater reductions in post-OGTT glucose excursions (ΔPG 120min) showed significant CAVI improvement. Those with higher baseline BMI (>24.5 kg/m²) also demonstrated more pronounced CAVI reduction, suggesting vildagliptin may be particularly beneficial for vascular protection in obese individuals with high glycemic variability [9].

Table 3: Non-Glycemic Metabolic and Microbiota Effects of Vildagliptin

Effect CategorySpecific Change ObservedModel/SignificanceReference
Postprandial TriglyceridesReduced meal-related hypertriglyceridemiaHuman T2DM [1]
Fecal DPP-4-like Activity↓ ~40-50%Murine (P<0.05) [6]
Caecal Propionate↑ 30%Murine (P<0.05) [6]
Oscillibacter spp.Significant decreaseMurine & In Vitro [6]
Lactobacillus spp.Significant increaseMurine [6]
TLR-2/4 LigandsReduced circulating levelsMurine (P<0.05) [6]
CAVI ReductionCorrelated with ↓ post-OGTT glucose excursion & Higher BMIHuman T2DM (P<0.05 in subgroups) [9]

Properties

CAS Number

274901-16-5

Product Name

Vildagliptin

IUPAC Name

(2S)-1-[2-[[(7R)-3-hydroxy-1-adamantyl]amino]acetyl]pyrrolidine-2-carbonitrile

Molecular Formula

C17H25N3O2

Molecular Weight

303.4 g/mol

InChI

InChI=1S/C17H25N3O2/c18-9-14-2-1-3-20(14)15(21)10-19-16-5-12-4-13(6-16)8-17(22,7-12)11-16/h12-14,19,22H,1-8,10-11H2/t12-,13?,14+,16?,17?/m1/s1

InChI Key

SYOKIDBDQMKNDQ-MXLVNPFWSA-N

SMILES

C1CC(N(C1)C(=O)CNC23CC4CC(C2)CC(C4)(C3)O)C#N

Solubility

1.75e+00 g/L

Synonyms

(2S)-(((3-hydroxyadamantan-1-yl)amino)acetyl)pyrrolidine-2-carbonitrile
Galvus
NVP LAF237
NVP-LAF237
vildagliptin

Canonical SMILES

C1CC(N(C1)C(=O)CNC23CC4CC(C2)CC(C4)(C3)O)C#N

Isomeric SMILES

C1C[C@H](N(C1)C(=O)CNC23C[C@H]4CC(C2)CC(C4)(C3)O)C#N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.